

An In-depth Technical Guide to 5-Bromo-4-methylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-4-methylpyridine-2,3-diamine

Cat. No.: B1278292

[Get Quote](#)

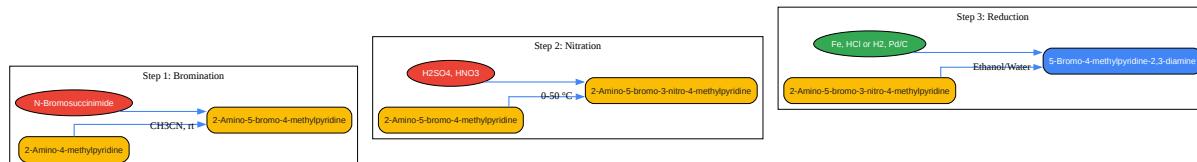
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, properties, and potential applications of **5-Bromo-4-methylpyridine-2,3-diamine**, a key intermediate in pharmaceutical and agrochemical research.

Core Compound Properties

5-Bromo-4-methylpyridine-2,3-diamine is a substituted pyridine derivative with the following key characteristics:

Property	Value	Source
CAS Number	41230-93-7	[1] [2] [3]
Molecular Formula	C ₆ H ₈ BrN ₂	[1] [3]
Molecular Weight	202.05 g/mol	[1] [3]
Physical Form	Solid	[2]
Storage Conditions	0-8°C, Keep in dark place, inert atmosphere	[1] [2]


Historical Context and Discovery

While the specific historical details of the first synthesis of **5-Bromo-4-methylpyridine-2,3-diamine** are not extensively documented in readily available literature, its development is intrinsically linked to the broader exploration of substituted pyridines in medicinal chemistry. The pyridine scaffold is a well-established pharmacophore present in numerous approved drugs[4]. The synthesis of pyridine derivatives, particularly those with amino and halogen substituents, has been a focus of research for creating diverse chemical libraries for drug discovery.

The general strategy for synthesizing 2,3-diaminopyridines often involves the reduction of a corresponding 2-amino-3-nitropyridine precursor[4][5][6]. This approach has been documented for the synthesis of related compounds like 2,3-diaminopyridine and 2,3-diamino-5-bromopyridine[6][7]. The synthesis of the target compound likely emerged from the application of these established methods to a 4-methyl substituted pyridine starting material. Its utility as a building block in the synthesis of potential anti-cancer agents and other therapeutic compounds has been noted[1].

Synthetic Pathway

A plausible and efficient synthetic route to **5-Bromo-4-methylpyridine-2,3-diamine** involves a multi-step process starting from 2-amino-4-methylpyridine. The key intermediate in this pathway is 2-amino-5-bromo-3-nitro-4-methylpyridine.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic pathway for **5-Bromo-4-methylpyridine-2,3-diamine**.

Experimental Protocols

The following protocols are based on established procedures for analogous compounds and represent a likely method for the synthesis of **5-Bromo-4-methylpyridine-2,3-diamine**.

This step involves the electrophilic bromination of 2-amino-4-methylpyridine.

Materials and Reagents:

- 2-Amino-4-methylpyridine
- N-Bromosuccinimide (NBS)
- Acetonitrile
- Water (deionized)

Procedure:

- In a round-bottom flask, dissolve 2-amino-4-methylpyridine in acetonitrile.
- Cool the solution in an ice bath to 0°C.
- Slowly add N-Bromosuccinimide (NBS) portion-wise to the cooled solution while stirring.
- Allow the reaction mixture to warm to room temperature and stir for several hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into ice water to precipitate the product.
- Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-amino-5-bromo-4-methylpyridine.

Quantitative Data for 2-Amino-5-bromo-4-methylpyridine:

Property	Value	Source
CAS Number	98198-48-2	[8]
Molecular Formula	C ₆ H ₇ BrN ₂	[8]
Molecular Weight	187.04 g/mol	[8]
Melting Point	148-151 °C	[9]
Appearance	Light yellow crystalline solid	[8]

This step involves the nitration of the brominated intermediate.

Materials and Reagents:

- 2-Amino-5-bromo-4-methylpyridine
- Concentrated Sulfuric Acid (H₂SO₄)
- Concentrated Nitric Acid (HNO₃)
- Ice

- Sodium Hydroxide solution

Procedure:

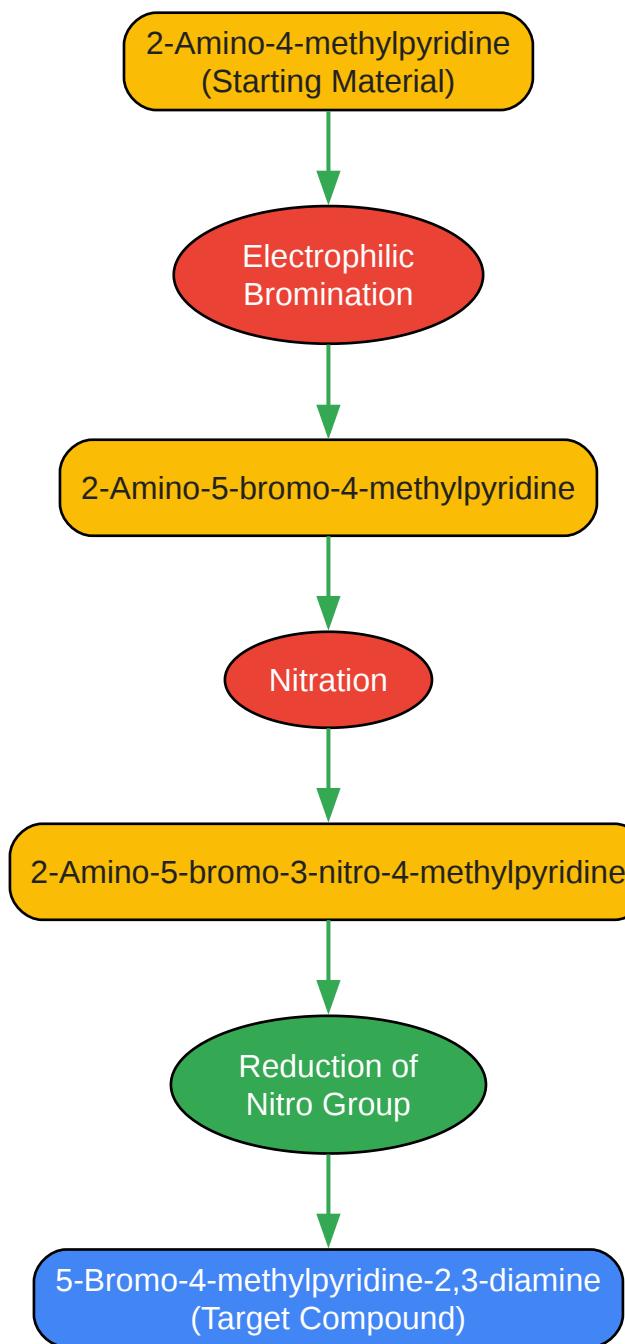
- In a flask, carefully add 2-amino-5-bromo-4-methylpyridine to concentrated sulfuric acid at a low temperature (0-5°C).
- Slowly add a mixture of concentrated nitric acid and sulfuric acid dropwise to the solution, maintaining the low temperature.
- After the addition is complete, allow the mixture to stir at room temperature and then gently heat to around 50°C for a few hours.
- Cool the reaction mixture and pour it onto crushed ice.
- Neutralize the solution with a sodium hydroxide solution to precipitate the product.
- Filter the yellow solid, wash with water, and dry to obtain 2-amino-5-bromo-3-nitro-4-methylpyridine.

Quantitative Data for 2-Amino-5-bromo-3-nitro-4-methylpyridine:

Property	Value	Source
CAS Number	100367-40-6	[10]
Molecular Formula	C ₆ H ₆ BrN ₃ O ₂	[10]
Molecular Weight	232.03 g/mol	[10]
Melting Point	160-164 °C	[10]
Appearance	Yellow solid	[6]

This final step is the reduction of the nitro group to an amino group.

Materials and Reagents:


- 2-Amino-5-bromo-3-nitro-4-methylpyridine

- Reduced Iron powder
- Ethanol
- Water
- Concentrated Hydrochloric Acid (HCl)

Procedure:

- In a round-bottom flask, suspend 2-amino-5-bromo-3-nitro-4-methylpyridine in a mixture of ethanol and water.
- Add reduced iron powder to the suspension.
- Add a catalytic amount of concentrated hydrochloric acid.
- Heat the mixture to reflux with vigorous stirring for several hours.
- Monitor the reaction by TLC until the starting material is consumed.
- Filter the hot reaction mixture through celite to remove the iron catalyst.
- Evaporate the solvent from the filtrate under reduced pressure.
- The residue can be purified by recrystallization from water or another suitable solvent to yield **5-Bromo-4-methylpyridine-2,3-diamine**.

Logical Relationship Diagram

[Click to download full resolution via product page](#)

Caption: Logical flow of the synthetic process.

Applications in Research and Development

5-Bromo-4-methylpyridine-2,3-diamine is a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and agrochemicals^[1]. The

two adjacent amino groups provide a reactive handle for the construction of fused heterocyclic ring systems, such as imidazopyridines, which are known to possess a wide range of biological activities. The bromo substituent offers a site for further functionalization through various cross-coupling reactions, allowing for the introduction of diverse molecular fragments. This versatility makes it a key building block for the development of novel kinase inhibitors, anti-cancer agents, and other potential therapeutic compounds[1].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 5-Bromo-4-methylpyridine-2,3-diamine | 41230-93-7 [sigmaaldrich.com]
- 3. appchemical.com [appchemical.com]
- 4. 2,3-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 5. EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. CN103664762A - Method for preparing 2,3-diamino pyridine - Google Patents [patents.google.com]
- 10. chembk.com [chembk.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Bromo-4-methylpyridine-2,3-diamine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1278292#discovery-and-history-of-5-bromo-4-methylpyridine-2-3-diamine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com